Cytotoxicity Against Human Pancreatic Adenocarcinoma (Panc-1): A 15‑Fold Improvement Over the Unsubstituted Analog
Compound 6b (5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one) exhibits an IC₅₀ of 6.5 ± 0.7 μg/mL against Panc‑1 cells, whereas the unsubstituted benzoxazolone (6a) is inactive (IC₅₀ > 100 μg/mL) [1]. This represents at least a 15‑fold increase in potency attributable solely to the 5‑tert‑butyl group. The positive control gemcitabine showed 70% inhibition at 500 nM under the same assay conditions [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 6.5 ± 0.7 μg/mL |
| Comparator Or Baseline | Unsubstituted benzoxazolone (6a): >100 μg/mL; Gemcitabine: 70% inhibition at 500 nM |
| Quantified Difference | At least 15‑fold lower IC₅₀ |
| Conditions | WST‑1 assay, Panc‑1 human pancreatic adenocarcinoma cell line |
Why This Matters
This dramatic, substituent‑driven activity gain confirms that the 5‑tert‑butyl analog is essential for achieving meaningful cytotoxicity in pancreatic cancer models, directly impacting experimental design and compound selection.
- [1] Reddy KI, Aruna C, Babu KS, Vijayakumar V, Manisha M, Sridevi JP, Yogeeswari P, Sriram D. General and efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities. RSC Adv. 2014;4:59594-59602. doi:10.1039/C4RA07123A View Source
